Tagorizine - 118420-47-6

Tagorizine

Catalog Number: EVT-283115
CAS Number: 118420-47-6
Molecular Formula: C30H36N4O
Molecular Weight: 468.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tagorizine is a biochemical.
Source and Classification

Tagorizine is a chemical compound classified as a pyrazine derivative, specifically noted for its potential applications in pharmacology. It has been mentioned in various patent applications, highlighting its relevance in therapeutic compositions and methods for treating various conditions, including those related to inflammation and pain relief . The compound is part of a broader category of pharmaceutical agents that exhibit diverse biological activities.

Synthesis Analysis

The synthesis of Tagorizine involves several methodologies that can be categorized into direct chemical reactions and modifications of existing compounds. Key methods include:

  1. Nucleophilic Substitution: This method often utilizes alkyl halides, where a nucleophile replaces a leaving group. For instance, the use of silver nitrate in an apolar solvent like acetonitrile is common, often conducted at room temperature or under reflux conditions to optimize yield .
  2. Direct Nitration: This approach involves the nitration of alcohol groups using concentrated nitric acid, which can introduce nitro groups into the molecular structure of Tagorizine .
  3. Salt Formation: Tagorizine can also be synthesized by salifying the compound with different acids, including nitric acid, which facilitates the formation of nitrate salts that can be further processed .

These synthesis methods are critical for obtaining pure forms of Tagorizine suitable for research and application in pharmaceuticals.

Molecular Structure Analysis

Tagorizine's molecular structure is characterized by its pyrazine ring, which is integral to its biological activity. The compound typically exhibits structural features that include:

  • Molecular Formula: The specific molecular formula can vary based on the substituents attached to the pyrazine core.
  • Functional Groups: Common functional groups may include nitro groups and hydroxyl groups, which influence its reactivity and interaction with biological systems.

The detailed analysis of its molecular structure often involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing insights into the compound's conformational dynamics and stability.

Chemical Reactions Analysis

Tagorizine participates in various chemical reactions that are pivotal for its functionality:

  1. Reduction Reactions: The nitro groups present in Tagorizine can undergo reduction to form amines, which may enhance its pharmacological properties.
  2. Substitution Reactions: The presence of reactive sites allows for further substitution reactions, enabling the introduction of additional functional groups that can modify its activity.
  3. Decomposition Reactions: Under certain conditions, Tagorizine may decompose, leading to the release of active metabolites that could have therapeutic effects.

These reactions are essential for understanding how Tagorizine can be utilized or modified for specific applications in drug development.

Mechanism of Action

The mechanism of action of Tagorizine is primarily associated with its interaction with biological targets involved in inflammatory pathways. It is believed to modulate the synthesis of prostaglandins and other inflammatory mediators, thereby exerting anti-inflammatory effects . The precise biochemical pathways remain an area of active research but generally involve:

  • Inhibition of Enzymatic Activity: Tagorizine may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory compounds.
  • Receptor Interaction: The compound might interact with specific receptors involved in pain signaling pathways, contributing to its analgesic properties.
Physical and Chemical Properties Analysis

Tagorizine exhibits several notable physical and chemical properties:

  • Solubility: It is typically soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The stability of Tagorizine under various pH conditions is crucial for its formulation as a pharmaceutical agent.
  • Melting Point: The melting point can provide insights into purity and crystalline structure, with variations indicating different salt forms or hydrates.

These properties are vital for determining how Tagorizine can be formulated into effective drug delivery systems.

Applications

Tagorizine has potential applications across several scientific fields:

  1. Pharmaceutical Development: Its anti-inflammatory and analgesic properties make it a candidate for developing new pain relief medications.
  2. Research Tool: In biochemical research, Tagorizine can serve as a tool to study inflammatory processes and drug interactions.
  3. Cosmetic Formulations: Due to its effects on skin conditions, it may find use in dermatological products aimed at treating inflammation or irritation.
Theoretical Foundations of Tagorizine Research

Historical Context and Evolution of Tagorizine in Academic Literature

Tagorizine (development code AL-3264, INN 7332) emerged in the late 1980s as an investigational compound patented by Dainippon Pharmaceutical Co., Ltd. for allergic conditions. Early academic literature positioned it as a dual-mechanism agent, combining histamine receptor antagonism with leukotriene biosynthesis inhibition. Preclinical studies demonstrated its ability to block histamine H1-receptors in isolated guinea pig trachea (IC₅₀ ≈ 4.9 µM) while simultaneously suppressing antigen-induced histamine release from rat peritoneal mast cells and leukotriene production in human leukocytes [4]. This dual activity represented a significant departure from earlier monofunctional antihistamines, reflecting a therapeutic strategy aimed at intercepting multiple inflammatory pathways.

The compound’s efficacy was further established through in vivo models, including inhibition of arachidonic acid-induced ear edema in mice and antigen-induced leukotriene production in passively sensitized rats at 30–100 mg/kg oral doses [4]. Despite promising preclinical data, Tagorizine’s transition to clinical development remains sparsely documented in public literature, highlighting a gap between its mechanistic innovation and therapeutic application. Its structural signature—a pyridylacrylamidoalkylpiperazine backbone—later served as a template for designing multifunctional anti-inflammatory agents.

Table 1: Historical Milestones in Tagorizine Research

YearDevelopment StageKey Findings
1980sDiscovery & PatentingPatented by Dainippon Pharmaceutical Co. as AL-3264; initial biological characterization
Pre-1990Preclinical ValidationDemonstrated dual H1-receptor blockade and 5-lipoxygenase inhibition in vitro
1990sIn Vivo PharmacologyShowed efficacy in rodent models of inflammation and allergy
Post-2000Limited Clinical TranslationAbsence of published clinical trial data in major repositories

Critical Analysis of Nomenclature and Structural Classification Frameworks

Tagorizine’s systematic chemical name is (E)-N-[5-(4-{2-[bis(phenyl)methyl]piperazin-1-yl}pentyl)carbamoyl]-3-(2-methylpyridin-4-yl)prop-2-enamide, reflecting IUPAC conventions. Its structure integrates three pharmacophores:

  • A 2-methylpyridinyl acrylamide moiety, enabling Michael acceptor-like reactivity for enzyme inhibition
  • A flexible pentyl carboxamide linker
  • A bis(phenyl)methylpiperazine terminal group facilitating receptor interaction [4]

The trans (E)-configuration across the acrylamide double bond (SMILES: CC1=CC=C(/C=C/C(=O)NCCCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C=N1) is critical for target engagement, as geometric isomerism directly influences binding to 5-lipoxygenase’s catalytic site [2] [4]. Structurally, Tagorizine belongs to the arylvinylketone bioisostere class, where the α,β-unsaturated carbonyl system acts as an electrophilic trap for nucleophilic residues in enzymatic targets. This design mirrors patented therapeutic agents that modulate enzymatic processes through covalent-reversible interactions [2].

The "Tagorizine" nomenclature itself combines syllables suggesting tageting (Tago-) and antihistamine (-rizine), though its mechanism extends beyond histamine receptor antagonism. Such naming reflects historical biases in classifying compounds by primary indication rather than molecular functionality.

Table 2: Structural Features and Functional Implications

Structural DomainChemical AttributesTherapeutic Role
2-Methylpyridinyl acrylamideConjugated enone system; E-configuration5-Lipoxygenase inhibition via electrophilic attack
Pentyl carboxamide linker5-carbon alkyl chain; hydrogen-bond acceptorSpatial separation of pharmacophores
Bis(phenyl)methylpiperazineTertiary amines; hydrophobic aryl groupsH1-receptor antagonism

Paradigm Shifts in Small-Molecule Target Identification Strategies

Tagorizine’s original target identification (late 1980s) relied on reductionist biochemical assays, isolating its effects on individual enzymes (5-lipoxygenase) and receptors (H1). This approach exemplified the dominant affinity-based pull-down methodology, where molecules were conjugated to solid supports to capture interacting proteins—a technique later formalized in systematic reviews [1]. However, such methods risked overlooking off-target interactions and contextual cellular effects.

The 2010s witnessed a transformative shift with genetic perturbation technologies. CRISPRres—a CRISPR-Cas mutagenesis platform—enabled genome-wide scanning for drug resistance mutations in essential genes. This method identified drug targets by introducing non-homologous end-joining (NHEJ) repairs that generated functional in-frame mutations, thereby revealing resistance-conferring variants [3]. For example, applying CRISPRres to the anticancer agent KPT-9274 definitively identified NAMPT as its target, a feat unattainable through classical biochemistry alone [3].

Concurrently, label-free methods gained traction by detecting target engagement in native cellular environments without molecular tagging. Techniques like thermal proteome profiling and metabolomics could retrospectively analyze compounds like Tagorizine, potentially uncovering its full interactome beyond 5-lipoxygenase and H1 receptors [1]. These advances highlight a paradigm shift from target-centric to systems-centric identification, where phenotypic screening precedes mechanistic deconvolution.

Table 3: Evolution of Target Identification Strategies

EraDominant MethodsTagorizine-Relevant LimitationsModern Alternatives
1980s–2000sAffinity pull-down assaysLow throughput; artificial binding conditionsAutomated pulldown with mass spectrometry
2000s–2010sYeast three-hybrid screeningLimited to binary interactionsProtein microarray profiling
Post-2015CRISPRres mutagenesisCovers essential genes; in-frame variantsBase editing screens for precise mutants
PresentLabel-free proteomicsNative-state target engagementThermal profiling; CETSA-MS

Properties

CAS Number

118420-47-6

Product Name

Tagorizine

IUPAC Name

(E)-N-[4-(4-benzhydrylpiperazin-1-yl)butyl]-3-(6-methylpyridin-3-yl)prop-2-enamide

Molecular Formula

C30H36N4O

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C30H36N4O/c1-25-14-15-26(24-32-25)16-17-29(35)31-18-8-9-19-33-20-22-34(23-21-33)30(27-10-4-2-5-11-27)28-12-6-3-7-13-28/h2-7,10-17,24,30H,8-9,18-23H2,1H3,(H,31,35)/b17-16+

InChI Key

DVYCNKDRINREMB-WUKNDPDISA-N

SMILES

CC1=NC=C(C=C1)C=CC(=O)NCCCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

AL 3264
AL-3264
N-(4-(4-(diphenylmethyl)-1-piperazinyl)butyl)-3-(6-methyl-3-pyridyl)acrylamide

Canonical SMILES

CC1=NC=C(C=C1)C=CC(=O)NCCCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

CC1=NC=C(C=C1)/C=C/C(=O)NCCCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.